
5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry for their potential therapeutic applications. The compound is structurally related to various other pyrazole derivatives that have been synthesized and characterized for their biological activities and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, similar synthetic strategies are employed. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is reported, which involves the use of antipyrine as a starting material . Another related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and characterized by various spectroscopic techniques . These synthetic approaches could provide insights into the potential synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the X-ray structure characterization of antipyrine derivatives revealed the presence of hydrogen bonding and π-interactions that stabilize the molecular assemblies . Similarly, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined, providing information on the hydrogen bond interactions that stabilize the crystal and molecular structure . These studies suggest that the compound "5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide" would also exhibit specific intermolecular interactions that could be analyzed through similar methods.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The reactivity of such compounds can be exploited for further chemical modifications or for the spectrophotometric determination of metal ions, as seen with 1-Phenyl-3-methyl-4-benzoylpyrazol-5-one . Additionally, the development of new reactions, such as the modified Migita reaction for carbon-sulfur bond formation, highlights the versatility of pyrazole derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the thermal stability of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be up to 190°C . The compound's intermolecular interactions, as analyzed by Hirshfeld surface analysis, and its electronic structure, as determined by DFT calculations, are crucial for understanding its physical properties . These analyses can provide a comprehensive understanding of the stability, solubility, and reactivity of the compound "5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide".
科学的研究の応用
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds : A variety of nitrogen nucleophiles were investigated to yield derivatives such as pyrazole, isoxazole, and others, indicating the versatility of related compounds in heterocyclic synthesis (Mohareb et al., 2004).
- Antimicrobial and Anti-inflammatory Agents : Novel derivatives exhibiting significant antibacterial activity against both gram-positive and gram-negative bacteria, and notable anti-fungal activity, highlight the potential of related compounds as antimicrobial and anti-inflammatory agents (Siddiqui et al., 2013).
- Crystal Structure and Thermal Analysis : The synthesis and characterization, including X-ray crystal structure studies, of novel pyrazole derivatives, provide insights into their molecular and crystal structures, which is crucial for understanding their reactivity and potential applications (Kumara et al., 2018).
Biological Activities
- Antitumor Activities : Some compounds have been evaluated for their antitumor activities against specific cell lines, revealing promising activities that suggest potential therapeutic applications (Gomha et al., 2016).
- Antimicrobial Screening : The in vitro antibacterial activity screening against pathogenic bacteria showcases the potential of these compounds in developing new antimicrobial agents (Idrees et al., 2019).
- Carbonic Anhydrase Inhibitors : The synthesis of metal complexes of heterocyclic sulfonamide has demonstrated strong inhibitory properties on carbonic anhydrase, which is significant for medical chemistry applications (Büyükkıdan et al., 2013).
特性
IUPAC Name |
5-methyl-1-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-21(14-24-25(16)19-8-3-2-4-9-19)22(26)23-13-17-7-5-6-10-20(17)18-11-12-27-15-18/h2-12,14-15H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDJXPJWUYPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-phenyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)
![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)
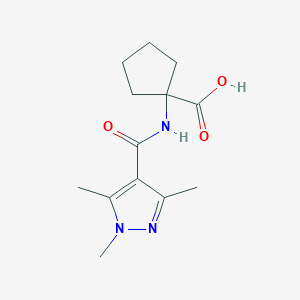
![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)
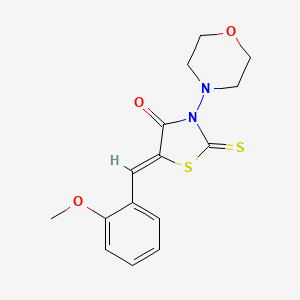
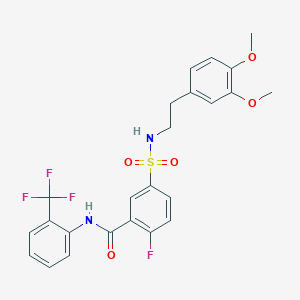
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)
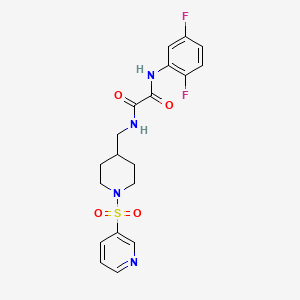
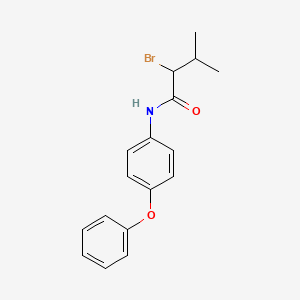
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)